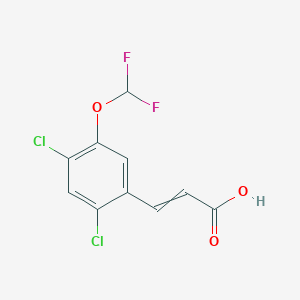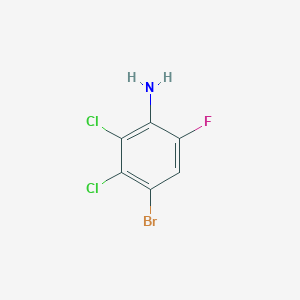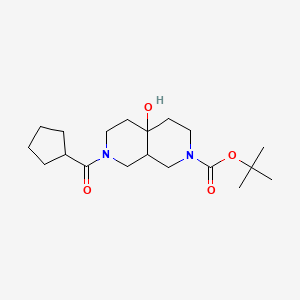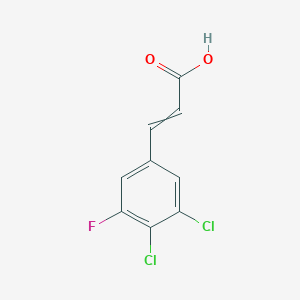
2,4-Dichloro-5-(difluoromethoxy)cinnamic acid
概要
説明
2,4-Dichloro-5-(difluoromethoxy)cinnamic acid, commonly referred to as 2,4-D, is a synthetic organic compound used in many industrial, agricultural, and research applications. It is a chlorinated aromatic acid and is used as a herbicide and insecticide. 2,4-D is a relatively safe and effective pesticide that has been used for more than 60 years. It is a widely used chemical due to its low toxicity, low cost, and broad range of applications.
科学的研究の応用
2,4-D is used in a variety of scientific research applications, including the study of plant physiology and biochemistry. It has been used to study the effects of herbicides on plants, as well as the effects of herbicides on the environment. It has also been used in the study of plant hormones and their effects on plant growth and development.
作用機序
2,4-D works by inhibiting the activity of the enzyme acetolactate synthase (ALS), which is involved in the biosynthesis of the amino acids valine, leucine, and isoleucine. ALS is an enzyme found in the chloroplasts of plants and is essential for the production of these essential amino acids. When 2,4-D binds to ALS, it prevents the enzyme from working properly, thus inhibiting the production of these amino acids. As a result, plants are unable to produce proteins and eventually die.
生化学的および生理学的効果
2,4-D has been shown to have a wide range of biochemical and physiological effects on plants. These effects include inhibition of photosynthesis, inhibition of respiration, inhibition of protein synthesis, inhibition of cell division, inhibition of cell wall synthesis, inhibition of chlorophyll synthesis, and inhibition of enzyme activity. In addition, 2,4-D has been shown to reduce the growth of roots and leaves, reduce the number of flowers and fruits, and reduce the number of seeds produced.
実験室実験の利点と制限
2,4-D has several advantages for use in laboratory experiments. It is a relatively inexpensive and safe chemical, and can be easily obtained. In addition, it is stable in a variety of solvents, and can be easily applied to plants. However, there are some limitations to using 2,4-D in laboratory experiments. It can be toxic to animals and humans, and can have adverse effects on the environment. In addition, it can be difficult to measure the exact amount of 2,4-D that is applied to plants, as it is easily degraded by sunlight and other environmental conditions.
将来の方向性
There are several potential future directions for research involving 2,4-D. One of the most promising areas of research is the development of new, more effective and safer herbicides and insecticides based on 2,4-D. In addition, further research is needed to better understand the biochemical and physiological effects of 2,4-D on plants, as well as the environmental effects of its use. Finally, further research is needed to develop methods for more accurate measurement of the amount of 2,4-D applied to plants, as well as methods for reducing the environmental impacts of its use.
特性
IUPAC Name |
3-[2,4-dichloro-5-(difluoromethoxy)phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2F2O3/c11-6-4-7(12)8(17-10(13)14)3-5(6)1-2-9(15)16/h1-4,10H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBXYQTBWCADYPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1OC(F)F)Cl)Cl)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-5-(difluoromethoxy)cinnamic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Sodium [5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanide](/img/structure/B1413577.png)





![3-Bromo-1-methyl-1,4,6,7-tetrahydro-pyrazolo[4,3-c]pyridine-5-carboxylic acid tert-butyl ester](/img/structure/B1413584.png)


